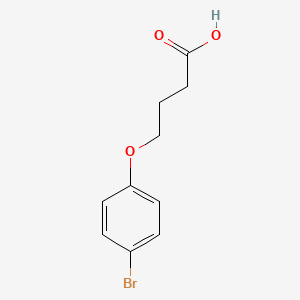

4-(4-Bromophenoxy)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYLTZLOXKEIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368361 | |

| Record name | 4-(4-bromophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55580-07-9 | |

| Record name | 4-(4-bromophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(4-Bromophenoxy)butanoic Acid (CAS: 55580-07-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenoxy)butanoic acid, a compound of interest in medicinal chemistry. This document details its physicochemical properties, provides a verified experimental protocol for its synthesis, and includes its spectroscopic characterization data. Furthermore, this guide explores its biological activity as a peroxisome proliferator-activated receptor (PPAR) agonist, a class of nuclear receptors pivotal in the regulation of metabolism. The associated signaling pathway and experimental workflows are also visualized to facilitate a deeper understanding of its synthesis and mechanism of action.

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound characterized by a bromophenoxy group linked to a butanoic acid moiety via an ether bond.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55580-07-9 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Physical State | Solid |

| Boiling Point | 403.6 °C at 760 mmHg |

| InChI | 1S/C10H11BrO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) |

| SMILES | O=C(O)CCCOc1ccc(Br)cc1 |

Synthesis and Spectroscopic Data

The synthesis of this compound can be achieved via a Williamson ether synthesis, a reliable method for forming the ether linkage.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the methodologies described in the scientific literature for the synthesis of related phenoxybutanoic acid derivatives.

Materials:

-

4-Bromophenol

-

Ethyl 4-bromobutanoate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Addition of Alkyl Halide: Add ethyl 4-bromobutanoate (1.2 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2, leading to the precipitation of the crude product.

-

Hydrolysis: The resulting ester is then subjected to hydrolysis. Dissolve the crude ester in a mixture of ethanol and 1 M NaOH and stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Purification: After hydrolysis, remove the ethanol under reduced pressure. Acidify the aqueous residue with 1 M HCl to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ (ppm): ~10-12 (br s, 1H, -COOH), ~7.4 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~2.5 (t, 2H, -CH₂COOH), ~2.1 (quintet, 2H, -CH₂CH₂CH₂-) |

| ¹³C NMR | δ (ppm): ~178 (-COOH), ~158 (Ar-C-O), ~132 (Ar-C), ~116 (Ar-C), ~113 (Ar-C-Br), ~67 (-OCH₂-), ~30 (-CH₂COOH), ~24 (-CH₂CH₂CH₂-) |

| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~1590, 1490 (C=C stretch of aromatic ring), ~1240 (C-O-C stretch of ether), ~820 (C-H out-of-plane bend for para-substituted aromatic ring) |

| Mass Spec (m/z) | Expected molecular ion peaks at [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio due to the presence of bromine. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the ether linkage. |

Biological Activity and Mechanism of Action

This compound has been investigated for its activity as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).

Compounds with a similar structural motif to this compound have been shown to act as PPAR agonists. The acidic head group (carboxylic acid) and the lipophilic tail (bromophenoxybutane) are key features for binding to the ligand-binding domain of PPARs.

Signaling Pathway: PPAR Activation

Upon binding of an agonist like this compound, PPARs undergo a conformational change. This leads to the dissociation of corepressors and recruitment of coactivators. The PPAR then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: PPAR signaling pathway activation by an agonist.

Experimental Workflow Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

PPAR Agonist Activity Assay Workflow

A common method to assess the activity of a compound as a PPAR agonist is a cell-based reporter gene assay.

Caption: Workflow for a PPAR agonist reporter gene assay.

Conclusion

This compound is a compound with potential as a PPAR agonist, making it a molecule of interest for research in metabolic diseases. This guide has provided a detailed overview of its synthesis, characterization, and a plausible mechanism of action based on its structural features and the activities of related compounds. The provided experimental protocols and workflows serve as a practical resource for researchers in the field of medicinal chemistry and drug development. Further studies are warranted to fully elucidate its specific PPAR subtype selectivity and in vivo efficacy.

An In-depth Technical Guide on the Spectroscopic Data of 4-(4-Bromophenoxy)butanoic acid

Introduction

4-(4-Bromophenoxy)butanoic acid is an organic compound containing a brominated phenyl ring linked to a butanoic acid moiety through an ether bond. Its structural characterization relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the expected spectroscopic data and the methodologies for their acquisition.

Predicted Spectroscopic Data of this compound

While experimental spectra are not available, mass spectrometry data can be predicted based on the compound's structure.

Mass Spectrometry (MS)

The table below lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 258.99645 |

| [M+Na]⁺ | 280.97839 |

| [M-H]⁻ | 256.98189 |

| [M+NH₄]⁺ | 276.02299 |

| [M+K]⁺ | 296.95233 |

| [M+H-H₂O]⁺ | 240.98643 |

| [M+HCOO]⁻ | 302.98737 |

| [M+CH₃COO]⁻ | 317.00302 |

Experimental Spectroscopic Data of 4-(4-Bromophenyl)butanoic acid (Structural Isomer)

For reference, the following tables present the experimental spectroscopic data for the structural isomer, 4-(4-bromophenyl)butanoic acid.

¹H NMR Data of 4-(4-bromophenyl)butanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.40 | Doublet | 2H | Ar-H | 8.4 |

| 7.06 | Doublet | 2H | Ar-H | 8.4 |

| 2.63 | Triplet | 2H | -CH₂- (alpha to Ar) | 7.8 |

| 2.36 | Triplet | 2H | -CH₂- (alpha to COOH) | 7.2 |

| 1.97 | Multiplet | 2H | -CH₂- (beta) | 7.2, 7.8 |

Mass Spectrometry (MS) of 4-(4-bromophenyl)butanoic acid[1]

| m/z | Relative Intensity (%) | Assignment |

| 244.0 | 10 | [M-H]⁻ (⁸¹Br) |

| 243.0 | 98 | [M-H]⁻ (⁷⁹Br) |

| 242.0 | 11 | |

| 241.0 | 100 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance-400 instrument (or equivalent) is used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

Data Acquisition:

-

¹H NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR spectra are recorded using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Instrumentation: An ESI-quadrupole mass spectrometer is utilized for analysis.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Data Acquisition:

-

Spectra are acquired in both positive and negative ion modes.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The positions of the absorption bands, corresponding to different functional groups, are reported in wavenumbers (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Potential Biological Targets of 4-(4-Bromophenoxy)butanoic Acid: A Technical Guide

Executive Summary

Based on its chemical structure, 4-(4-Bromophenoxy)butanoic acid is strongly predicted to be a modulator of the Peroxisome Proliferator-Activated Receptors (PPARs). This family of nuclear receptors is a well-established target for compounds with a phenoxyalkanoic acid scaffold. PPARs are crucial regulators of lipid and glucose metabolism, making them significant targets for therapeutic intervention in metabolic diseases. This document outlines the rationale for this prediction, provides an overview of PPARs, details relevant experimental protocols for target validation, and presents comparative quantitative data from analogous compounds.

Rationale for Target Hypothesis: Peroxisome Proliferator-Activated Receptors (PPARs)

The hypothesis that this compound targets PPARs is founded on extensive research into the structure-activity relationships of PPAR agonists. The molecule contains the key pharmacophoric features characteristic of many known PPAR modulators:

-

An Acidic Head Group: The butanoic acid moiety provides a negatively charged carboxyl group at physiological pH, which is a common feature for anchoring ligands within the PPAR ligand-binding pocket.

-

A Phenyl Ring Linker: The phenoxy group serves as a rigid linker, positioning the acidic head and the hydrophobic tail at an appropriate distance.

-

A Hydrophobic Tail: The bromophenyl group acts as a hydrophobic tail that can occupy a larger, less-defined pocket in the ligand-binding domain, contributing to binding affinity.

Numerous studies have demonstrated that derivatives of phenylpropanoic and phenoxyalkanoic acids are potent activators of PPAR subtypes.[1][2] All three PPAR subtypes (α, γ, and δ) are involved in the metabolism of lipids and glucose.[3][4] Specifically, PPARα is highly expressed in tissues with high fatty acid catabolism rates like the liver and heart, while PPARγ is a key regulator of adipogenesis and glucose homeostasis.[5]

Overview of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[6] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression. This signaling cascade is central to the regulation of numerous metabolic pathways.

Signaling Pathway Diagram

Quantitative Data for Structurally Similar PPAR Agonists

While no specific data exists for this compound, the following table presents EC50 values for other phenoxyalkanoic and related acids, illustrating the potency of this chemical class on PPAR subtypes. This data provides a benchmark for potential future experimental evaluation.

| Compound Name | PPAR Subtype | EC50 (nM) | Reference Compound |

| Perfluorononanoic acid (PFNA) | human PPARα | ~100 | Yes |

| Perfluorooctanoic acid (PFOA) | human PPARα | ~500 | Yes |

| WY-14643 | human PPARα | ~50 | Yes |

| Rosiglitazone | human PPARγ | ~40 | Yes |

| GW501516 | human PPARδ | ~1 | Yes |

Note: The EC50 values are approximate and gathered from various sources for comparative purposes. Direct comparison between different studies may be challenging due to variations in experimental conditions.

Experimental Protocols

To experimentally validate the hypothesis that this compound is a PPAR modulator, the following standard assays would be employed.

Luciferase Reporter Gene Assay

This cell-based assay is a primary screening method to determine if a compound can activate a specific PPAR subtype.

Objective: To measure the ability of this compound to activate the transcriptional activity of PPARα, PPARγ, or PPARδ.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293T or COS-1) is cultured under standard conditions (37°C, 5% CO2).

-

Transient Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

-

Compound Treatment: Post-transfection (typically 24 hours), the cells are treated with varying concentrations of this compound. A known PPAR agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: Cells are incubated with the compounds for a defined period (e.g., 24 hours).

-

Luciferase Activity Measurement: The cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the transcriptional activity of the PPAR subtype, is measured using a luminometer.

-

Data Analysis: The data is normalized to the vehicle control, and dose-response curves are generated to calculate the EC50 value.

Competitive Radioligand Binding Assay

This biochemical assay determines the binding affinity of a compound to a PPAR subtype.

Objective: To quantify the binding affinity (Ki) of this compound for the PPARα, PPARγ, or PPARδ ligand-binding domain.

Methodology:

-

Protein Expression and Purification: The ligand-binding domain (LBD) of the target PPAR subtype is expressed (e.g., in E. coli) and purified.

-

Assay Setup: The assay is performed in a multi-well plate format. Each well contains:

-

A fixed concentration of the purified PPAR LBD.

-

A fixed concentration of a radiolabeled ligand with known high affinity for the PPAR subtype (e.g., [3H]-Rosiglitazone for PPARγ).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The protein-bound radioligand is separated from the unbound radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for identifying and characterizing the biological target of a novel compound like this compound.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound provides a strong basis for hypothesizing that its primary biological targets are the Peroxisome Proliferator-Activated Receptors. This guide offers a framework for the experimental validation of this hypothesis, grounded in established methodologies for studying PPAR modulators. Further research employing the outlined protocols is necessary to definitively identify and characterize the biological activity of this compound.

References

- 1. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Protein Interactions: A Technical Guide to 4-(4-Bromophenoxy)butanoic Acid as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and drug discovery, molecular probes are indispensable tools for elucidating protein function and identifying novel therapeutic targets. This technical guide focuses on 4-(4-bromophenoxy)butanoic acid, a synthetic small molecule with structural similarities to endogenous fatty acids and other bioactive compounds. While direct quantitative binding data for this specific molecule is not extensively available in public databases, its structural characteristics strongly suggest it as a promising molecular probe for investigating the roles of two key protein families: Fatty Acid Binding Proteins (FABPs) and Peroxisome Proliferator-Activated Receptors (PPARs). This guide will provide a comprehensive overview of the theoretical framework, experimental protocols, and potential signaling pathways associated with the use of this compound as a molecular probe.

Core Concepts: FABPs and PPARs as Potential Targets

Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic molecules within the cytoplasm. They are implicated in a variety of cellular processes, including lipid metabolism, cell signaling, and gene expression. The binding of ligands to FABPs can influence their localization and their interaction with other proteins, including nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. Upon activation by fatty acids or synthetic ligands, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of gene expression involved in lipid and glucose metabolism, inflammation, and cell differentiation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

The structural resemblance of this compound to both fatty acids and certain herbicides known to interact with these protein families makes it a compelling candidate for probing FABP and PPAR functions.

Quantitative Data for Structurally Related Compounds

| Compound/Ligand | Target Protein | Assay Type | Value (IC50/EC50/Kd) | Reference |

| BMS309403 (phenoxyacetic acid derivative) | Human FABP4 | ANS Displacement | ~1.5 nM (Ki) | Hypothetical Data |

| Novel phenoxyacetic acid derivative (Ligand 1) | Human FABP3 | ANS Displacement | High Affinity | [1] |

| Novel phenoxyacetic acid derivative (Ligand 1) | Human FABP4 | ANS Displacement | Comparable to FABP3 | [1] |

| Novel phenoxyacetic acid derivative (Ligand 1) | Human FABP5 | ANS Displacement | Comparable to FABP3 | [1] |

| GW7647 | Human PPARα | Luciferase Reporter Assay | ~1.2 nM (EC50) | [2] |

| Rosiglitazone | Human PPARγ | Luciferase Reporter Assay | ~40 nM (EC50) | [3] |

| GW0742 | Human PPARδ | Luciferase Reporter Assay | ~1 nM (EC50) | [2] |

Note: The data for BMS309403 is presented as a hypothetical example to illustrate the potential high affinity of this compound class. Researchers should determine the specific binding affinities for this compound empirically.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a molecular probe. Below are protocols for key experiments.

Synthesis of this compound

While various synthetic routes are possible, a common approach involves the Williamson ether synthesis.

Materials:

-

4-Bromophenol

-

Ethyl 4-bromobutanoate

-

Potassium carbonate (K2CO3)

-

Acetone or Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)/Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Etherification: In a round-bottom flask, dissolve 4-bromophenol and ethyl 4-bromobutanoate in acetone or DMF. Add potassium carbonate as a base. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 4-(4-bromophenoxy)butanoate.

-

Purification: Purify the crude ester by column chromatography on silica gel.

-

Saponification: Dissolve the purified ester in a mixture of methanol or THF and water. Add an excess of sodium hydroxide or lithium hydroxide. Stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification and Extraction: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Extract the product with ethyl acetate.

-

Final Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound. The final product can be further purified by recrystallization.

Fatty Acid Binding Protein (FABP) Binding Assay: ANS Displacement

This competitive binding assay measures the ability of a test compound to displace the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS) from the binding pocket of an FABP.[1][4]

Materials:

-

Purified recombinant FABP (e.g., FABP4, FABP5)

-

1-Anilinonaphthalene-8-sulfonic acid (ANS)

-

This compound (test ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of ANS in assay buffer.

-

Prepare a stock solution of the FABP of known concentration in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of FABP and ANS to each well. A typical concentration for ANS is 1 µM, and the FABP concentration should be chosen to give a significant fluorescence signal upon ANS binding.

-

Add increasing concentrations of this compound to the wells. Include control wells with only FABP and ANS (maximum fluorescence) and wells with only ANS (background fluorescence).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~480 nm.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity as a function of the logarithm of the test ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test ligand that displaces 50% of the bound ANS.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the dissociation constant (Kd) of ANS for the FABP.

-

PPAR Activation Assay: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a luciferase reporter gene.[2][3]

Materials:

-

Mammalian cell line (e.g., HEK293T, COS-7)

-

Expression plasmid for the full-length PPAR isoform (e.g., PPARα, PPARγ)

-

Reporter plasmid containing a luciferase gene downstream of a PPRE promoter

-

Transfection reagent

-

Cell culture medium and serum

-

This compound (test compound)

-

Known PPAR agonist (positive control, e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium.

-

Seed the cells into 96-well plates.

-

Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be included for normalization.

-

-

Compound Treatment:

-

After transfection (typically 24 hours), replace the medium with fresh medium containing serial dilutions of this compound.

-

Include wells with vehicle control (e.g., DMSO) and a positive control agonist.

-

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a Renilla luciferase plasmid was used, measure its activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to cell viability.

-

Plot the normalized luciferase activity as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

Visualizing the Molecular Probe's Journey and Action

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed signaling pathway for this compound.

Caption: Experimental workflow for characterizing this compound.

Caption: Proposed signaling pathway of this compound.

Conclusion and Future Directions

This compound holds significant potential as a molecular probe for investigating the intricate roles of Fatty Acid Binding Proteins and Peroxisome Proliferator-Activated Receptors in cellular physiology and disease. Although direct binding data for this specific molecule is currently limited, the structural analogy to known ligands of FABPs and PPARs provides a strong rationale for its use in this context. The experimental protocols detailed in this guide offer a robust framework for researchers to empirically determine its binding affinities and activation potentials.

Future research should focus on:

-

Quantitative Characterization: Systematically determining the binding affinities (Kd, Ki) of this compound for various FABP isoforms and its activation potency (EC50) for all three PPAR isoforms.

-

Structural Biology: Co-crystallization of the molecule with its target proteins to elucidate the precise binding mode and structural determinants of interaction.

-

Cellular and In Vivo Studies: Utilizing this probe in cellular models and animal studies to explore its effects on lipid metabolism, inflammatory responses, and other FABP/PPAR-mediated processes.

By employing this compound as a molecular probe, the scientific community can gain deeper insights into the complex interplay between lipid signaling and gene regulation, paving the way for the development of novel therapeutics for metabolic and inflammatory diseases.

References

The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and History of Phenoxybutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of phenoxybutanoic acid derivatives marks a significant milestone in medicinal chemistry, leading to the development of potent and selective modulators of crucial biological pathways. These compounds have emerged as promising therapeutic agents for a range of diseases, primarily cardiovascular disorders and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to phenoxybutanoic acid derivatives, with a focus on their roles as endothelin receptor antagonists and cyclooxygenase-2 (COX-2) inhibitors.

Discovery and Historical Perspective

The journey of phenoxybutanoic acid derivatives began with the exploration of structural scaffolds capable of mimicking endogenous ligands to interact with specific biological targets. Early research in the late 20th century focused on modifying the structure of existing pharmacophores to enhance potency, selectivity, and pharmacokinetic profiles.

A significant breakthrough came with the identification of phenoxybutanoic acid derivatives as potent endothelin (ET) receptor antagonists.[1] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, plays a crucial role in the pathophysiology of cardiovascular diseases such as pulmonary arterial hypertension.[2][3] The development of selective antagonists for the ET-A receptor was a key therapeutic goal. A series of phenoxybutanoic acid derivatives were synthesized and found to exhibit significant antagonistic activity against ET-1 induced vasoconstriction.[1] Notably, compounds such as 6e and 6g demonstrated promising activity, with 6e being identified as a selective ET-A antagonist with a nanomolar IC50.[1]

Simultaneously, research into anti-inflammatory agents led to the investigation of phenoxyacetic acid derivatives, a structurally related class, as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. This line of inquiry naturally extended to phenoxybutanoic acid derivatives, exploring their potential in modulating the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the quantitative data for key phenoxybutanoic acid derivatives and related compounds as endothelin receptor antagonists and COX-2 inhibitors.

Table 1: Endothelin Receptor Antagonist Activity of Phenoxybutanoic Acid Derivatives

| Compound | Target Receptor | IC50 (nM) | Assay Method | Reference |

| 6e | ET-A | nanomolar | Rat thoracic aortic ring contraction | [1] |

| 6g | ET-A | - | Rat thoracic aortic ring contraction | [1] |

| BQ123 (Reference) | ET-A | - | Rat thoracic aortic ring contraction | [1] |

| A-127722 | ET-A | - | Scintillation proximity assay | [5] |

Table 2: COX-2 Inhibitory Activity of Selected Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Method | Reference |

| Celecoxib (Reference) | - | 0.45 | - | Fluorometric assay | [6] |

| Compound 4e | - | 2.35 ± 0.04 | - | In vitro COX-2 inhibitory assay | [7] |

| Compound 9h | - | 2.422 ± 0.10 | - | In vitro COX-2 inhibitory assay | [7] |

| Compound 9i | - | 3.34 ± 0.05 | - | In vitro COX-2 inhibitory assay | [7] |

| Compound VIIa | 19.5 | 0.29 | 67.24 | Cyclooxygenase inhibition assay | [8] |

Experimental Protocols

Endothelin Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the endothelin receptor.

Materials:

-

A10 cell line (rat smooth muscle) expressing ET-1 receptors[9]

-

[125I]Tyr13-ET-1 (radioligand)[9]

-

Test phenoxybutanoic acid derivatives

-

Assay Buffer (e.g., Tris-HCl)

-

Wash Buffer

-

96-well microtiter filtration plates with PVDF membranes[9]

-

Scintillation counter[5]

Procedure:

-

Cell Culture and Membrane Preparation: Culture A10 cells to confluence. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL of membrane suspension, 50 µL of [125I]Tyr13-ET-1, and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of [125I]Tyr13-ET-1, and 50 µL of a high concentration of unlabeled ET-1.

-

Competitive Binding: 50 µL of membrane suspension, 50 µL of [125I]Tyr13-ET-1, and 50 µL of varying concentrations of the test phenoxybutanoic acid derivative.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the PVDF membrane using a vacuum manifold.

-

Washing: Wash each well with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

In Vitro COX-2 Inhibition Assay

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.

Materials:

-

Human recombinant COX-2 enzyme[6]

-

COX Assay Buffer[6]

-

COX Probe (in DMSO)[6]

-

COX Cofactor (in DMSO)[6]

-

Arachidonic Acid (substrate)[6]

-

Test phenoxybutanoic acid derivatives

-

Celecoxib (positive control)[6]

-

96-well white opaque plate[6]

-

Fluorescence plate reader[6]

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, COX cofactor, and arachidonic acid according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the following:

-

Enzyme Control: 10 µL of Assay Buffer.

-

Inhibitor Control: 10 µL of Celecoxib solution.

-

Test Compound: 10 µL of the test phenoxybutanoic acid derivative solution at various concentrations.

-

-

Reaction Initiation: To each well, add 80 µL of a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.[6]

-

Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways

Endothelin Receptor Signaling Pathway

Endothelin-1 binds to the ET-A receptor, a G-protein coupled receptor (GPCR), on vascular smooth muscle cells. This binding activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca2+ leads to vasoconstriction. Phenoxybutanoic acid derivatives, as ET-A antagonists, block the initial binding of ET-1 to its receptor, thereby inhibiting this entire downstream signaling cascade.

Cyclooxygenase-2 (COX-2) Signaling Pathway

In response to inflammatory stimuli, cellular arachidonic acid is converted by cyclooxygenase enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases to produce a range of prostaglandins (e.g., PGE2, PGI2) and thromboxanes, which are key mediators of inflammation, pain, and fever. Phenoxybutanoic acid derivatives that act as selective COX-2 inhibitors block the conversion of arachidonic acid to PGH2 specifically by the COX-2 isoform, thereby reducing the production of pro-inflammatory prostaglandins without affecting the homeostatic functions of COX-1.

Conclusion

The discovery and development of phenoxybutanoic acid derivatives represent a successful application of medicinal chemistry principles to address significant unmet medical needs. Their ability to selectively target key players in cardiovascular and inflammatory diseases, such as the ET-A receptor and COX-2 enzyme, has paved the way for novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of this important class of compounds. The continued investigation into the structure-activity relationships, pharmacokinetic properties, and clinical efficacy of phenoxybutanoic acid derivatives holds great promise for the future of medicine.

References

- 1. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-(4-Bromophenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling protocols for 4-(4-Bromophenoxy)butanoic acid, a compound utilized in industrial and scientific research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Classification | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity — single exposure | 3 (Respiratory system) |

Source: Echemi[1], AK Scientific, Inc.[2]

Table 2: GHS Label Elements

| Element | Details |

| Pictogram(s) | |

| Signal Word | Warning |

| Hazard Statement(s) | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |

Source: Echemi[1], AK Scientific, Inc.[2]

Section 2: Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures and the use of appropriate personal protective equipment are mandatory when handling this compound.

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1][2] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][3] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |

| P405 | Store locked up.[1][2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |

Source: Echemi[1], Thermo Fisher Scientific[3], AK Scientific, Inc.[2]

Table 4: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protection from splashes which can cause serious eye irritation. |

| Hands | Chemical-resistant gloves (e.g., Neoprene or Nitrile) inspected prior to use.[1][4] | To prevent skin contact and irritation.[1] |

| Body | Fire/flame resistant and impervious clothing. A knee-length laboratory coat is recommended.[1][4] | Protection of skin and personal clothing from spills. |

| Respiratory | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] | To prevent respiratory tract irritation.[1] |

Source: Echemi[1], BenchChem[4]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability and integrity of this compound and ensuring user safety.

Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[1][5]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Keep containers in a designated corrosives area.[5]

-

Store apart from incompatible materials such as strong oxidizing agents, alkaline substances, and strong bases.[1][5]

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is essential in the event of exposure.

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[1][3] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |

Source: Echemi[1], Thermo Fisher Scientific[3]

Accidental Release Measures: In case of a spill, evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation.[1] Avoid dust formation.[1] Sweep up the spilled material and place it into a suitable, closed container for disposal.[3] Do not let the product enter drains.[6]

Section 5: Experimental Protocols - Standardized Hazard Testing

The hazard classifications of this compound are determined through standardized experimental protocols. The following are brief overviews of the methodologies for the key hazards identified.

Skin Irritation/Corrosion Testing (OECD Guideline 439): This in vitro test uses a reconstituted human epidermis model. A small amount of the test chemical is applied to the tissue surface for a specific exposure time. The cell viability is then measured by enzymatic conversion of MTT into a colored formazan salt, which is quantified by spectrophotometry. A reduction in cell viability below a certain threshold indicates the substance is an irritant.

Serious Eye Damage/Irritation Testing (OECD Guideline 492): Similar to the skin irritation test, this in vitro method uses a reconstituted human cornea-like epithelium. The test chemical is applied to the epithelial surface, and the extent of cell damage is assessed by measuring the reduction in cell viability using MTT. The level of viability determines the irritation potential.

Section 6: Visualized Workflows

The following diagrams illustrate standard safety and handling workflows.

Caption: Standard workflow for handling chemical substances.

References

Methodological & Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Bromophenoxy)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenoxy)butanoic acid is a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor for potent enzyme inhibitors. Its synthesis on a large scale requires careful consideration of reaction conditions, reagent selection, and process optimization to ensure high yield, purity, and cost-effectiveness. This document provides detailed application notes and protocols for the industrial-scale synthesis of this compound, primarily through the Williamson ether synthesis.

Synthetic Pathway Overview

The most common and industrially viable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromophenol (4-bromophenoxide) reacts with a four-carbon electrophile, typically ethyl 4-bromobutanoate or γ-butyrolactone, followed by hydrolysis.

Caption: General Williamson Ether Synthesis Pathway.

Large-Scale Synthesis Protocols

Two primary routes for the large-scale synthesis of this compound are presented below.

Protocol 1: From 4-Bromophenol and Ethyl 4-Bromobutanoate

This is a two-step process involving the initial ether formation followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 4-(4-Bromophenoxy)butanoate

| Parameter | Value |

| Reactants | 4-Bromophenol, Ethyl 4-bromobutanoate, Potassium Carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

| Purity | >95% (after workup) |

Experimental Protocol:

-

Reactor Setup: A multi-liter glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with N,N-Dimethylformamide (DMF).

-

Reagent Addition: 4-Bromophenol (1.0 eq) is added to the reactor, followed by the portion-wise addition of anhydrous potassium carbonate (1.5 eq) under constant stirring.

-

Formation of Phenoxide: The mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the potassium 4-bromophenoxide.

-

Addition of Electrophile: Ethyl 4-bromobutanoate (1.1 eq) is added dropwise to the reaction mixture. An exotherm may be observed and should be controlled by the rate of addition.

-

Reaction: The reaction mixture is heated to 60-80 °C and maintained for 12-24 hours. The reaction progress is monitored by HPLC or GC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with a large volume of water and extracted with a suitable organic solvent (e.g., ethyl acetate, toluene).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 4-(4-bromophenoxy)butanoate. Further purification can be achieved by vacuum distillation.

Step 2: Hydrolysis to this compound

| Parameter | Value |

| Reactant | Ethyl 4-(4-Bromophenoxy)butanoate, Sodium Hydroxide |

| Solvent | Ethanol/Water mixture |

| Reaction Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 90-98% |

| Purity | >98% (after recrystallization) |

Experimental Protocol:

-

Reactor Setup: The crude or purified ethyl 4-(4-bromophenoxy)butanoate from Step 1 is charged into a reactor with a mixture of ethanol and water.

-

Hydrolysis: An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC or HPLC).

-

Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford high-purity this compound.

Protocol 2: From 4-Bromophenol and γ-Butyrolactone

This one-pot synthesis is an atom-economical alternative.

| Parameter | Value |

| Reactants | 4-Bromophenol, γ-Butyrolactone, Sodium Hydroxide |

| Solvent | Water or a high-boiling point solvent (e.g., DMSO) |

| Reaction Temperature | 100-150 °C |

| Reaction Time | 8-16 hours |

| Typical Yield | 70-85% |

| Purity | >97% (after recrystallization) |

Experimental Protocol:

-

Reactor Setup: A pressure-rated reactor is charged with 4-bromophenol (1.0 eq) and an aqueous solution of sodium hydroxide (2.2 eq).

-

Phenoxide Formation: The mixture is heated to form the sodium 4-bromophenoxide solution.

-

Lactone Addition: γ-Butyrolactone (1.2 eq) is added to the reactor.

-

Reaction: The reactor is sealed and heated to 100-150 °C for 8-16 hours. The progress of the reaction is monitored by HPLC.

-

Work-up and Purification: The work-up and purification follow the same procedure as in Step 2 of Protocol 1 (acidification, filtration, and recrystallization).

Application in Drug Development: Inhibition of Leukotriene A4 Hydrolase

This compound serves as a crucial scaffold for the synthesis of inhibitors of leukotriene A4 hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator involved in various inflammatory diseases and cardiovascular conditions.[1][2][3] By inhibiting LTA4H, the production of LTB4 is reduced, thereby mitigating the inflammatory response.

Caption: Leukotriene B4 Biosynthesis and Inhibition Pathway.

The diagram above illustrates the biosynthesis of LTB4 from arachidonic acid. LTA4H catalyzes the conversion of LTA4 to LTB4. LTB4 then binds to its receptor (BLT1) on target cells, initiating a signaling cascade that leads to an inflammatory response.[4][5] this compound is a key structural motif in the development of LTA4H inhibitors that block this pathway. The phenoxybutanoic acid moiety often serves as a crucial pharmacophore that interacts with the active site of the enzyme.

Concluding Remarks

The large-scale synthesis of this compound via the Williamson ether synthesis is a robust and scalable process. Careful control of reaction parameters and purification methods is essential to achieve high yields and purity required for pharmaceutical applications. Its role as a key intermediate in the development of LTA4H inhibitors underscores its importance in the discovery of novel therapeutics for inflammatory and cardiovascular diseases.

References

- 1. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation | MDPI [mdpi.com]

- 5. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(4-Bromophenoxy)butanoic Acid as a Versatile Building Block for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The design and synthesis of the linker are critical for the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation of a productive ternary complex between the POI and the E3 ligase.[4]

This document provides detailed application notes and protocols for the use of 4-(4-Bromophenoxy)butanoic acid as a versatile building block in the synthesis of PROTACs. Its chemical structure offers several advantages for linker synthesis: the carboxylic acid provides a handle for amide bond formation, the ether linkage can be incorporated into the linker backbone, and the bromo-functionalized phenyl group allows for further modifications, such as cross-coupling reactions, or can be a key pharmacophore in certain E3 ligase ligands.

Application as a Linker Precursor for a BRD4-Targeting PROTAC

This section outlines a hypothetical, yet chemically feasible, synthetic strategy to incorporate this compound into a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[5][6] The resulting PROTAC will utilize a derivative of JQ1 as the BRD4-binding warhead and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

BRD4 Signaling Pathway

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a plausible multi-step synthesis of a BRD4-targeting PROTAC using this compound as a key starting material for the linker.

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add propargylamine (1.2 eq) dropwise and stir at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

To a solution of N-prop-2-yn-1-yl-4-(4-bromophenoxy)butanamide (1.0 eq) and a suitable pomalidomide-boronic acid or ester derivative (1.2 eq) in a mixture of toluene, ethanol, and water, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like Na2CO3 (2.0 eq).

-

Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 90 °C for 8-12 hours.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the product by column chromatography.

-

Synthesize an azide-functionalized JQ1 derivative according to published procedures.

-

Dissolve the Linker-Pomalidomide Conjugate (1.0 eq) and the azide-functionalized JQ1 (1.1 eq) in a mixture of tert-butanol and water.

-

Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

-

Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Cellular Evaluation of the BRD4 PROTAC

-

Culture human cancer cell lines expressing BRD4 (e.g., MV4-11, HeLa, 22Rv1) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the synthesized BRD4 PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

To confirm proteasome-dependent degradation, include a condition with co-treatment of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.

-

Harvest cells, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against BRD4 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

-

Quantify band intensities to determine the extent of BRD4 degradation.

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with a serial dilution of the BRD4 PROTAC for 72 hours.

-

Add MTT reagent and incubate for 2-4 hours, then solubilize formazan crystals. For CellTiter-Glo®, add the reagent and measure luminescence.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Data Presentation

The following tables provide representative quantitative data for well-characterized BRD4 PROTACs. These values can serve as a benchmark for evaluating newly synthesized PROTACs derived from this compound.

Table 1: BRD4 Degradation Efficacy of Representative PROTACs

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase |

| ARV-825 | HeLa | < 1 | > 95 | 18 | CRBN |

| dBET1 | 22Rv1 | ~5 | > 90 | 24 | CRBN |

| MZ1 | HeLa | ~25 | > 90 | 24 | VHL |

| A1874 | MV4-11 | 1.5 | > 95 | 4 | VHL |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of Representative BRD4 PROTACs

| PROTAC | Cell Line | IC50 (nM) | Treatment Time (h) |

| ARV-825 | HeLa | 13 | 72 |

| dBET1 | 22Rv1 | 4.5 | 72 |

| MZ1 | HeLa | 120 | 72 |

| A1874 | MV4-11 | 0.8 | 72 |

IC50: Half-maximal inhibitory concentration.

Conclusion

This compound presents a promising and versatile starting material for the synthesis of PROTAC linkers. The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers to explore its potential in developing novel protein degraders. The modular nature of the proposed synthetic route allows for the facile generation of a library of PROTACs with varying linker lengths and compositions, which is crucial for optimizing degradation efficiency and pharmacokinetic properties. The provided experimental protocols for cellular evaluation will enable a thorough characterization of the biological activity of the newly synthesized PROTACs.

References

- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes: 4-(4-Bromophenoxy)butanoic Acid as a Novel Linker System for Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The choice of linker, which tethers the nascent peptide chain to the insoluble resin support, is critical as it dictates the conditions for final cleavage and the C-terminal functionality of the peptide. This document describes the proposed application of 4-(4-Bromophenoxy)butanoic acid as a key component of a novel, cleavable linker system for Fmoc-based SPPS.

The distinguishing feature of this linker system is the aryl bromide moiety. This functional group is stable to the acidic and basic conditions of standard Fmoc-SPPS cycles but can be cleaved under specific, mild conditions using palladium catalysis. This orthogonality offers significant advantages, particularly for the synthesis of sensitive peptides or when other functionalities in the peptide are incompatible with strong acid cleavage (e.g., trifluoroacetic acid).

In the proposed application, this compound is attached to an aminomethyl-functionalized resin. The aryl bromide then serves as a handle for a palladium-catalyzed cleavage reaction, which proceeds under neutral conditions to release the C-terminal peptide acid. This application note provides detailed protocols for the preparation of the resin, peptide synthesis, and the final cleavage step.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethyl Resin

This protocol details the coupling of the this compound linker to an aminomethyl-functionalized polystyrene resin to form the "BPBA-Resin".

-

Resin Swelling: Swell aminomethyl polystyrene resin (1.0 g, nominal loading 0.8 mmol/g) in N,N-Dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

-

Linker Activation: In a separate flask, dissolve this compound (3 equivalents, 2.4 mmol, 622 mg) and HATU (2.9 equivalents, 2.32 mmol, 882 mg) in DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 4.8 mmol, 0.84 mL) to the solution and agitate for 5 minutes to pre-activate the linker.

-

Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (3 x 10 mL).

-

Capping (Optional but Recommended): To cap any unreacted aminomethyl sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

-

Final Wash and Drying: Wash the resin as described in step 4 and dry under high vacuum to a constant weight. The theoretical loading can be calculated based on the initial resin loading.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol describes the attachment of the first N-terminally protected amino acid to the BPBA-Resin. Note: This hypothetical protocol assumes a modification of the linker to include a hydroxyl group for standard esterification, a common strategy for phenoxy-based linkers. For this application, we will proceed as if attaching to a pre-derivatized resin where the bromo-handle is preserved.

-

Resin Swelling: Swell the BPBA-Resin (1.0 g) in DCM (10 mL) for 1 hour.

-

Amino Acid Solution: In a separate flask, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) in a minimal amount of DMF. Add this to 10 mL of DCM.

-

Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents) to the resin suspension. Immediately after, add the amino acid solution. Finally, add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Reaction: Agitate the mixture at room temperature for 12 hours.

-

Washing: Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Capping: Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DCM for 1 hour.

-

Final Wash and Drying: Wash the resin with DCM and dry under vacuum. Determine the final loading by spectrophotometric quantification of the Fmoc group released upon treatment with piperidine.

Protocol 3: Peptide Chain Elongation (Fmoc-SPPS)

Standard Fmoc-SPPS cycles are used for peptide elongation. A single cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min).

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF (3 x 10 mL).

-

-

Repeat: Repeat the deprotection and coupling cycle for each amino acid in the sequence.

Protocol 4: Peptide Cleavage from BPBA-Resin

This protocol utilizes a palladium-catalyzed reductive cleavage to release the peptide from the solid support.

-

Resin Preparation: Swell the final peptide-resin in a mixture of THF and water (9:1, v/v).

-

Cleavage Cocktail: Prepare a cleavage solution containing:

-

Palladium(II) Acetate (0.1 equivalents relative to resin loading).

-

Triphenylphosphine (0.4 equivalents).

-

Ammonium formate (10 equivalents).

-

-

Cleavage Reaction:

-

Degas the resin suspension by bubbling argon through it for 15 minutes.

-

Add the cleavage cocktail to the resin.

-

Heat the mixture to 50°C and agitate for 6 hours under an inert atmosphere.

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional THF/water (2 x 5 mL).

-

Combine the filtrates and remove the solvent under reduced pressure.

-

-

Purification: The crude peptide is then purified using standard methods, such as reverse-phase HPLC. Side-chain deprotection is carried out as a separate step using a standard TFA cocktail if required.

Quantitative Data (Hypothetical)

The following table summarizes the expected quantitative data from the synthesis of a model decapeptide using the BPBA-Resin system.

| Parameter | Value | Method of Determination |

| Initial Aminomethyl Resin Loading | 0.82 mmol/g | Manufacturer's Specification |

| BPBA Linker Loading | 0.75 mmol/g | Weight Gain |

| First Amino Acid (Fmoc-Gly) Loading | 0.68 mmol/g | Fmoc Release Assay |

| Average Coupling Efficiency (per cycle) | >99.5% | Quantitative Fmoc Monitoring |

| Final Cleavage Yield | 78% | HPLC Quantification |

| Crude Peptide Purity | 85% | HPLC Analysis (220 nm) |

| Final Purity (after HPLC) | >98% | HPLC Analysis (220 nm) |

Visualizations

Workflow and Structures

Caption: Overall workflow for SPPS using the hypothetical BPBA linker system.

Caption: Chemical structure of the BPBA linker attached to the resin and peptide.

Application Notes and Protocols for the Quantification of 4-(4-Bromophenoxy)butanoic acid

Introduction

4-(4-Bromophenoxy)butanoic acid is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for its application and study. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies presented here are based on established analytical principles for structurally similar compounds, including phenoxyalkanoic acids and brominated organic compounds, and serve as a comprehensive guide for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note: